C-4 Oxidation State Governs hMAO-B Inhibitory Potency: Nanomolar (Ketone) vs. Micromolar (Saturated) Baselines
The (E)-3-benzylidene pharmacophore is a critical potency determinant for hMAO-B inhibition. The parent (E)-3-benzylidenechroman-4-one (ketone) exhibits IC₅₀ = 480 nM against recombinant human MAO-B [1]. When the exocyclic double bond is reduced to yield 3-benzylchroman-4-ones (3a–e), inhibitory activity shifts entirely to the micromolar range—a potency loss of approximately one order of magnitude or more [2]. Endocyclic migration of the double bond (3-benzyl-4H-chromen-4-ones, 2a–g) generally produces complete loss of activity [2]. (3E)-3-Benzylidene-4H-chromen-4-ol retains the (E)-benzylidene moiety that confers nanomolar-range activity while differing from the ketone at C-4; although no direct MAO-B IC₅₀ for the 4-ol form is publicly available, the preservation of the critical exocyclic (E)-double bond distinguishes it from the micromolar-activity saturated analogs.
| Evidence Dimension | hMAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | (3E)-3-Benzylidene-4H-chromen-4-ol: no direct hMAO-B IC₅₀ published; retains (E)-benzylidene configuration |
| Comparator Or Baseline | (E)-3-Benzylidenechroman-4-one (ketone parent): IC₅₀ = 480 nM; 3-Benzylchroman-4-ones (saturated): micromolar range; 3-Benzyl-4H-chromen-4-ones (endocyclic): largely inactive |
| Quantified Difference | Ketone → saturated reduction causes ≥10-fold potency loss (nM → µM); endocyclic migration abolishes activity |
| Conditions | Recombinant human MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 insect cells; fluorimetric H₂O₂ detection assay [1][2] |
Why This Matters
Procurement of the 4-ol rather than the saturated 3-benzyl analogs preserves the (E)-benzylidene group essential for nanomolar-range MAO-B engagement, making it a more relevant scaffold for neuroscience-targeted library design.
- [1] BindingDB Entry BDBM50341677; ChEMBL1766549. (E)-3-Benzylidenechroman-4-one hMAO-B IC₅₀ = 480 nM. Data curated from Desideri et al., J. Med. Chem. 2011. View Source
- [2] Desideri, N.; Bolasco, A.; Fioravanti, R.; Proietti Monaco, L.; Orallo, F.; Yáñez, M.; Alcaro, S.; Ortuso, F. Homoisoflavonoids: Natural Scaffolds with Potent and Selective Monoamine Oxidase-B Inhibition Properties. J. Med. Chem. 2011, 54 (7), 2155–2164. DOI: 10.1021/jm1013709. View Source
